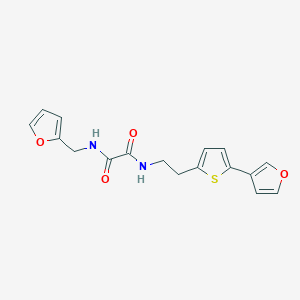

N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

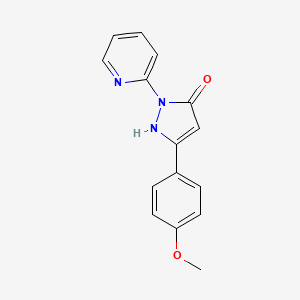

The compound “N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide” is a complex organic molecule that contains furan and thiophene rings, which are five-membered aromatic rings with oxygen and sulfur atoms, respectively . It also contains an oxalamide group, which is a type of amide.

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the furan and thiophene rings and the oxalamide group . The presence of oxygen, nitrogen, and sulfur atoms could also result in interesting electronic properties due to their lone pairs of electrons .Chemical Reactions Analysis

Furan and thiophene rings are known to undergo electrophilic aromatic substitution reactions . The oxalamide group could potentially undergo hydrolysis under acidic or basic conditions to form oxalic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, compounds with furan and thiophene rings are aromatic and relatively stable . The oxalamide group could potentially form hydrogen bonds, which could affect the compound’s solubility and boiling point .科学的研究の応用

Oxidative Annulation Techniques

Research highlights the utility of oxidative annulation techniques involving furan and thiophene derivatives. A study describes a photoinduced direct oxidative annulation method that enables the synthesis of highly functionalized polyheterocyclic compounds. This method doesn't require transition metals or oxidants, indicating its potential for green chemistry applications (Zhang et al., 2017).

Catalytic Activities

Another domain of application is in catalysis, where N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), as part of bisoxalamides, has been found to significantly enhance the catalytic activity in Cu-catalyzed coupling reactions. This inexpensive and readily available ligand promotes the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines, showcasing its importance in pharmaceutical synthesis (Bhunia, Kumar, & Ma, 2017).

Material Science Applications

In material science, furan and thiophene derivatives are used in dye-sensitized solar cells. A specific study focused on phenothiazine derivatives with various conjugated linkers (furan, thiophene) to examine their impact on device performance. The use of furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, highlighting its potential in renewable energy technologies (Kim et al., 2011).

Heterocyclic Chemistry

The field of heterocyclic chemistry benefits from the study of furan-2-ylmethyl and thiophen-2-ylmethyl compounds through processes like the decarboxylative Claisen rearrangement, providing access to diverse heteroaromatic products. These reactions are crucial for developing new pharmaceuticals and materials (Craig et al., 2005).

Synthetic Applications

Furthermore, synthetic applications of furan-2-ylmethyl and thiophen-2-ylmethyl derivatives include the creation of novel pyridine and naphthyridine derivatives. These compounds are synthesized through reactions with N,N-binucleophilic reagents, showcasing the versatility of these derivatives in constructing complex molecular architectures with potential biological activities (Aniskova, Grinev, & Yegorova, 2017).

将来の方向性

特性

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-16(17(21)19-10-13-2-1-8-23-13)18-7-5-14-3-4-15(24-14)12-6-9-22-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKNGWFYKSYTCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

methane](/img/structure/B2505813.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)